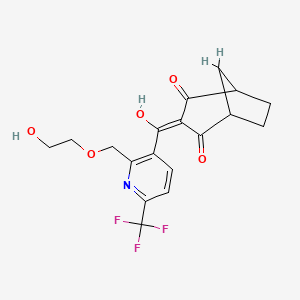![molecular formula C18H21NO3 B13420879 benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a hydroxy group, and a phenylbutan-2-yl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times.
Industrial Production Methods: Industrial production of benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protecting groups such as the benzyl group via hydrogenolysis.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or acetonitrile.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural features.
Medicine:
- Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The benzyl group can be removed via catalytic hydrogenation, releasing the active amine . This process is crucial in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Uniqueness:
- The presence of the phenylbutan-2-yl group provides unique steric and electronic properties, making it distinct from other carbamates.
- Its specific configuration (2S) adds to its selectivity in reactions and applications.
Conclusion
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H21NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)/t17-/m0/s1 |
Clé InChI |
YCSVPPJSQYCQRJ-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


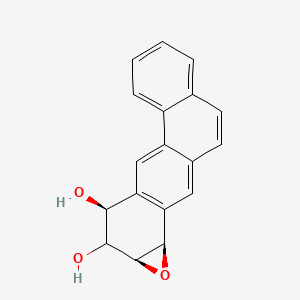

![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)

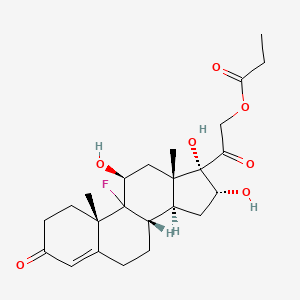
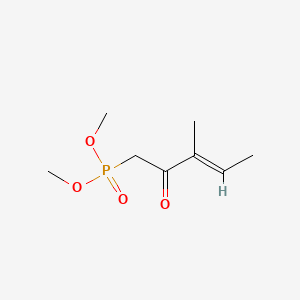

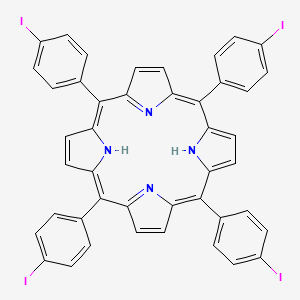
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
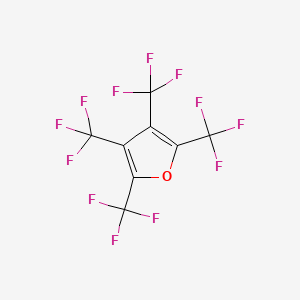
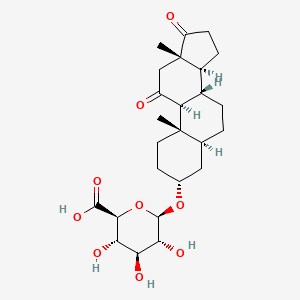

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
